molecular formula C13H18N6O5 B1243294 Moxnidazole CAS No. 52279-59-1

Moxnidazole

Cat. No.: B1243294
CAS No.: 52279-59-1
M. Wt: 338.32 g/mol
InChI Key: RILWUTQZRXWBOB-GIDUJCDVSA-N
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Preparation Methods

Synthetic Routes:: Moxnidazole can be synthesized through several routes. One common method involves the condensation of 3-(5-nitro-1-methyl-2-imidazolyl)-methyleneamino-5-morpholinomethyl-2-oxazolidinone with appropriate reagents. The exact synthetic pathway may vary depending on the specific laboratory or industrial process.

Reaction Conditions:: The reaction conditions typically involve suitable solvents, catalysts, and temperature control. Detailed protocols are available in scientific literature and patents related to this compound synthesis.

Industrial Production:: While I don’t have specific details on large-scale industrial production, it’s likely that manufacturers optimize the synthetic process for efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:: Moxnidazole can undergo various chemical reactions, including:

    Reduction: Reduction of the nitro group (NO) to an amino group (NH).

    Substitution: Substitution reactions at different positions on the imidazole ring.

    Oxidation: Oxidation of the methyl group or other functional groups.

Common Reagents and Conditions::

    Reduction: Common reducing agents like hydrazine or metal hydrides.

    Substitution: Alkylating agents or nucleophilic substitution reagents.

    Oxidation: Oxidizing agents such as peracids or metal oxides.

Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the formation of the amino derivative of this compound.

Scientific Research Applications

Moxnidazole has been investigated for its potential in various scientific fields:

    Antiprotozoal Activity: It exhibits antiprotozoal effects, particularly against trichomonads.

    Medicine: Research explores its use in treating parasitic infections.

    Chemistry: Scientists study its reactivity and mechanisms.

    Biology: Investigations focus on its impact on cellular processes.

Mechanism of Action

The precise mechanism by which moxnidazole exerts its effects involves interactions with cellular components. It likely affects DNA replication and repair due to its nitro group.

Comparison with Similar Compounds

While moxnidazole shares similarities with other nitroimidazoles, its unique features set it apart. Further research could explore its distinct properties compared to compounds like metronidazole and tinidazole.

Properties

CAS No.

52279-59-1

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+

InChI Key

RILWUTQZRXWBOB-GIDUJCDVSA-N

SMILES

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Isomeric SMILES

CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Related CAS

30185-92-3 (unspecified hydrochloride)
30826-72-3 (mono-hydrochloride)

Synonyms

3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone
moxnidazole
moxnidazole hydrochloride
moxnidazole monohydrochloride
ZK 25095
ZK-25095

Origin of Product

United States

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